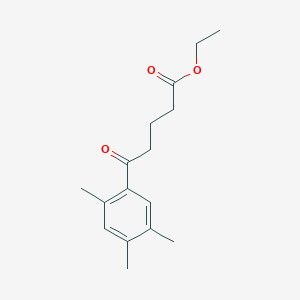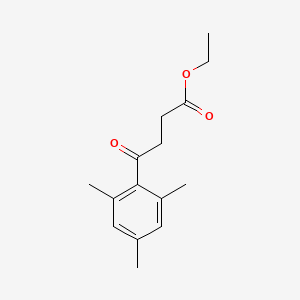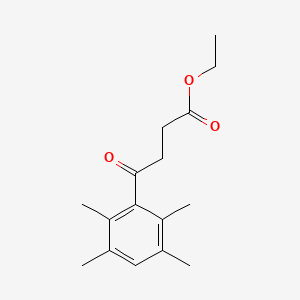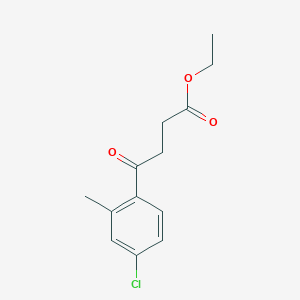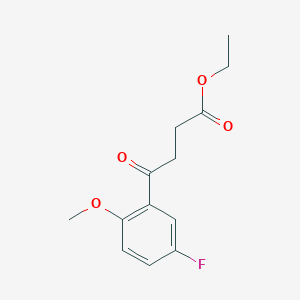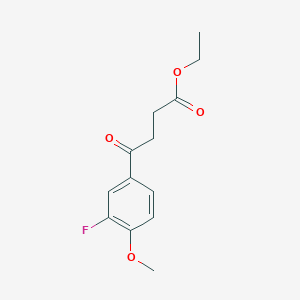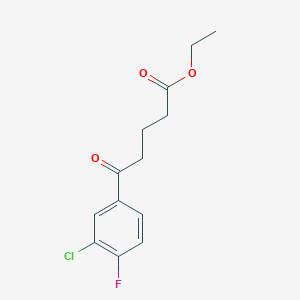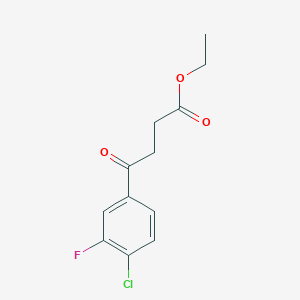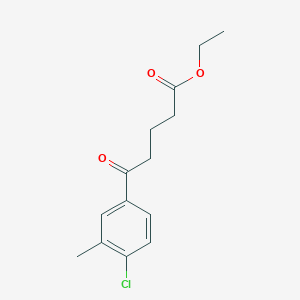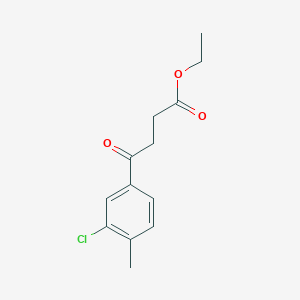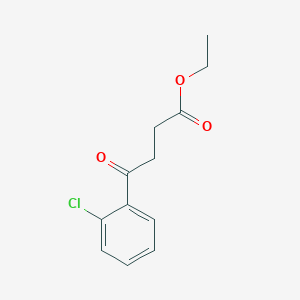
1-(2,6-Difluorophenyl)-3-(1,3-Dioxan-2-Yl)Propan-1-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,6-Difluorophenyl)-3-(1,3-Dioxan-2-Yl)Propan-1-One, hereafter referred to as DFP, is a versatile organic compound that has a wide range of applications in scientific research and laboratory experiments. DFP is a member of the aryl-dioxane family of compounds, which are characterized by a dioxane ring containing an aryl group. DFP is a white crystalline solid with a melting point of approximately 112°C and a boiling point of approximately 200°C. It is soluble in a variety of organic solvents, including ethanol and dimethylformamide.
Scientific Research Applications
Synthesis and Characterization
- A study presented the synthesis of a chalcone molecule similar to the one , focusing on its crystallographic characterization and theoretical study regarding electronic properties (Aguiar et al., 2020).
Applications in Medicinal Chemistry
- Research on the synthesis of propanol derivatives analogous to fluconazole, a widely used antifungal medication, involved compounds structurally related to 1-(2,6-Difluorophenyl)-3-(1,3-Dioxan-2-Yl)Propan-1-One (Heravi & Motamedi, 2004).
Chemical Processes and Reactions
- A concise synthesis process for a compound structurally related to this compound, an intermediate for Posaconazole, was developed, showcasing the compound's role in facilitating chemical synthesis (Chen et al., 2015).
Photoreactivity Studies
- Investigations into photocyclization of certain substituted 1,3-diarylpropan-1,3-diones, closely related to the compound of interest, have been conducted to understand their photochemical behavior (Košmrlj & Šket, 2007).
Structural and Computational Analysis
- Extensive computational and structural studies on derivatives of this compound have been performed, contributing to our understanding of their electronic and molecular properties (Nycz et al., 2011).
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c14-9-3-1-4-10(15)13(9)11(16)5-6-12-17-7-2-8-18-12/h1,3-4,12H,2,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZENEIYYVFTLAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=C(C=CC=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645965 |
Source


|
| Record name | 1-(2,6-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884504-27-2 |
Source


|
| Record name | 1-(2,6-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

